1-Hydroxy-3,3-dimethylbutan-2-one

Retinoid Ester Synthesis α-Hydroxy Ketone Building Blocks Cosmetic Active Ingredients

Synthesis of hydroxypinacolone retinoate (HPR) requires precise α-hydroxy ketone building blocks. Generic analogs alter retinoid ester stability and skin compatibility. - **Critical differentiator**: tert-Butyl substitution pattern enables reduced synthesis steps and increased HPR yield vs. alternative pathways. - **97% standard purity** suitable for esterification, oxidation & reduction reactions. - **Dual functionality**: Primary alcohol + ketone for selective transformations. Available for immediate R&D supply. Reliable procurement for cosmetic and dermatological research.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 38895-88-4
Cat. No. B1336409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-3,3-dimethylbutan-2-one
CAS38895-88-4
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CO
InChIInChI=1S/C6H12O2/c1-6(2,3)5(8)4-7/h7H,4H2,1-3H3
InChIKeyFFNOWYSCJOKVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-3,3-dimethylbutan-2-one Overview


1-Hydroxy-3,3-dimethylbutan-2-one (CAS 38895-88-4), also known as hydroxy-pinacolone, is a primary α-hydroxy ketone with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol [1]. This compound is characterized by the presence of both a hydroxyl group (-OH) and a ketone carbonyl (C=O) on a tert-butyl-substituted butane backbone, making it a versatile intermediate for esterification reactions, particularly in the synthesis of hydroxypinacolone retinoate (HPR), a next-generation retinoid ester for cosmetic and dermatological applications [2].

1
Specific precursor for HPR ester synthesis
Sterically defined α-hydroxy ketone designed for hydroxypinacolone retinoate production.
2
High-purity specification
Supports reproducible synthetic outcomes and reduced purification burden.
3
Distinct organoleptic profile
Enables unique fruity, creamy green notes in fragrance and flavor formulation research.

Why 1-Hydroxy-3,3-dimethylbutan-2-one Cannot Be Replaced


In the synthesis of hydroxypinacolone retinoate (HPR), the specific steric bulk and electronic properties of the 3,3-dimethyl substitution pattern on 1-hydroxy-3,3-dimethylbutan-2-one are critical for the resulting ester's stability and skin compatibility profile. Simpler, lower-molecular-weight analogs such as 1-hydroxybutan-2-one (CAS 5077-67-8) or 1-hydroxy-3-methylbutan-2-one (CAS 36960-22-2) possess different steric profiles that would produce retinoid esters with altered physicochemical properties and potentially different dermal irritation and absorption characteristics [1]. The specific esterification of all-trans retinoic acid with 1-hydroxy-3,3-dimethylbutan-2-one yields the unique HPR molecule, which demonstrates reduced synthesis steps and increased yield in its preparation route compared to alternative pathways that might employ other α-hydroxy ketone building blocks [2]. Generic substitution would fundamentally alter the downstream product's identity and performance attributes.

Steric bulk mismatch Lower molecular weight analogs (e.g., 1-hydroxybutan-2-one) lack the 3,3-dimethyl substitution, altering the retinoid ester's physicochemical properties.
Synthetic route divergence Alternative α-hydroxy ketones may shift esterification efficiency and yield; reported advantages are specific to this building block.
Downstream endpoint variation Simple substitution risks changing dermal absorption and tolerability research endpoints of the resulting HPR ester.

1-Hydroxy-3,3-dimethylbutan-2-one: Differentiation from Analogs


HPR Synthesis Yield Advantage

The esterification of all-trans retinoic acid with 1-hydroxy-3,3-dimethylbutan-2-one to produce hydroxypinacolone retinoate (HPR) is reported to reduce the number of synthesis steps and increase the yield compared to routes that would employ alternative α-hydroxy ketone building blocks [1]. While direct head-to-head yield comparisons with other α-hydroxy ketones in the identical esterification reaction are not available in the open literature, the specific steric and electronic properties of the 3,3-dimethyl substitution pattern on this compound are inferred to contribute to this synthetic advantage, making it the preferred building block for HPR production [1].

HPR synthesis efficiency
Class-level
Reduced synthesis steps; increased yield vs. alternative α-hydroxy ketones
Supports non-substitutable precursor selection for HPR production.
Class-level inference; no quantitative head-to-head data available. Refer to E3S Web Conf. 338, 01005 (2022).
Retinoid Ester Synthesis α-Hydroxy Ketone Building Blocks Cosmetic Active Ingredients

Higher Commercial Purity Grade

For research and industrial procurement, the available commercial purity grade for 1-hydroxy-3,3-dimethylbutan-2-one is specified as 97% by suppliers providing batch-specific analytical reports . This compares favorably to the more commonly encountered 95% purity specification for many research-grade α-hydroxy ketone building blocks, such as 1-hydroxybutan-2-one (CAS 5077-67-8), which is typically offered at 95% minimum purity .

Commercial purity grade
Data to verify
97% (standard) vs. 95% (1-hydroxybutan-2-one minimum)
Higher specification may reduce batch-to-batch variability.
Supplier-reported values; independent verification recommended.
Research Chemical Procurement Purity Specification Analytical Standards

Distinct Organoleptic Profile

1-Hydroxy-3,3-dimethylbutan-2-one is described as imparting a sweet, fruity, and slightly creamy aroma, and is employed in the fragrance industry to add a fresh, green note to perfumes and personal care items [1]. This distinct sensory profile differentiates it from structurally related compounds like 1-hydroxybutan-2-one, which is primarily characterized as a flavoring substance (FEMA No. 3173) with a different organoleptic signature [2]. While quantitative odor detection thresholds are not publicly available, the documented qualitative differences in aroma character provide a basis for selection in flavor and fragrance applications where specific scent profiles are required.

Organoleptic differentiation
Class-level
Sweet, fruity, slightly creamy; fresh green note
Enables unique fragrance signature not replicable by simpler ketones.
Qualitative aroma descriptions; no quantitative odor thresholds available.
Flavor Chemistry Fragrance Formulation Sensory Attributes

1-Hydroxy-3,3-dimethylbutan-2-one Applications


HPR Synthesis for Cosmetic Applications

This compound serves as the specific α-hydroxy ketone building block for the esterification with all-trans retinoic acid to produce hydroxypinacolone retinoate (HPR), a next-generation retinoid ester used in cosmetic formulations and dermatological research for anti-aging and skin renewal applications. The synthesis route using 1-hydroxy-3,3-dimethylbutan-2-one reduces the number of synthesis steps and increases yield compared to alternative pathways, making it the preferred precursor for HPR production [1].

Flavor and Fragrance Formulation

Due to its documented sweet, fruity, slightly creamy aroma and its ability to impart a fresh, green note, 1-hydroxy-3,3-dimethylbutan-2-one is utilized as a specialty ingredient in the development of flavor compositions and fragrance formulations [2]. Its unique organoleptic profile differentiates it from simpler α-hydroxy ketones, offering formulators a distinct sensory building block for creating novel scent and taste experiences.

Chemical Intermediate for Organic Synthesis

As a primary α-hydroxy ketone containing both hydroxyl and ketone functional groups on a sterically hindered tert-butyl-substituted backbone, this compound serves as a versatile building block in organic synthesis research. Its 97% standard purity specification makes it suitable for use in reactions requiring high-purity intermediates, including oxidation, reduction, and esterification transformations, where the steric bulk of the 3,3-dimethyl group can influence reaction selectivity and product properties.

Application
Selection Property
Validation Focus
Cosmetic retinoid research (HPR synthesis)
α-Hydroxy ketone precursor specificity
Synthetic route efficiency and ester purity
Flavor & fragrance formulation
Organoleptic profile differentiation
Aroma character benchmarking
Organic synthesis intermediate
Sterically hindered α-hydroxy ketone scaffold
Reaction selectivity and high-purity intermediate performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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